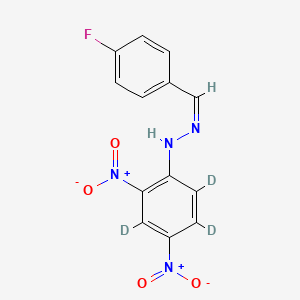
Sodium 2-(3-fluorooxetan-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(3-fluorooxetan-3-YL)acetate is a chemical compound that features a unique oxetane ring structure substituted with a fluorine atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-fluorooxetan-3-YL)acetate typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with sodium acetate and fluorinating agents to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(3-fluorooxetan-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) is often employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Applications De Recherche Scientifique
Sodium 2-(3-fluorooxetan-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as improved solubility and stability
Mécanisme D'action
The mechanism of action of Sodium 2-(3-fluorooxetan-3-YL)acetate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar carboxylate structure but different biological activity.
Thiazole derivatives: Compounds with a five-membered ring structure that exhibit diverse biological activities.
Thiophene derivatives: Heterocyclic compounds with applications in medicinal chemistry and materials science.
Uniqueness: Sodium 2-(3-fluorooxetan-3-YL)acetate is unique due to its oxetane ring structure, which imparts distinct chemical properties
Propriétés
Formule moléculaire |
C5H6FNaO3 |
|---|---|
Poids moléculaire |
156.09 g/mol |
Nom IUPAC |
sodium;2-(3-fluorooxetan-3-yl)acetate |
InChI |
InChI=1S/C5H7FO3.Na/c6-5(1-4(7)8)2-9-3-5;/h1-3H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
QKXBMEDQDLOLML-UHFFFAOYSA-M |
SMILES canonique |
C1C(CO1)(CC(=O)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


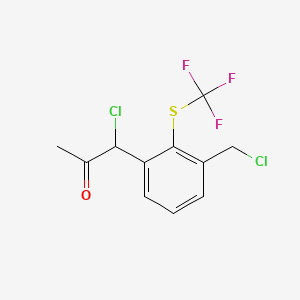
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
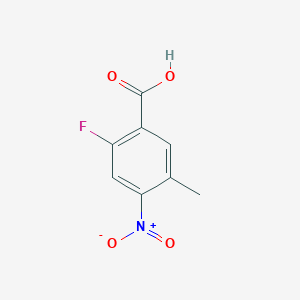

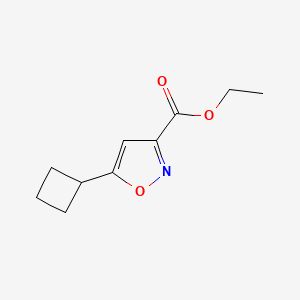
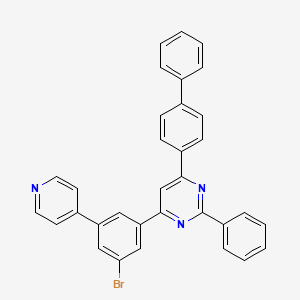
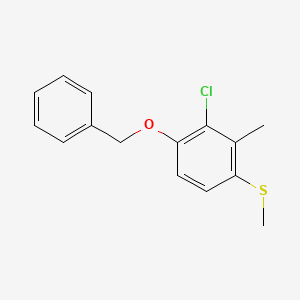
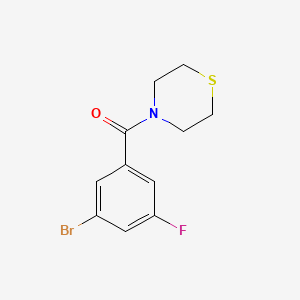
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)

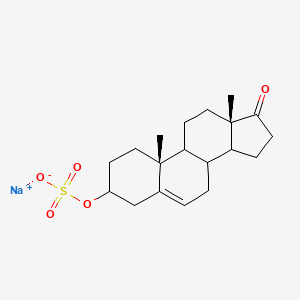
![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
